molecular formula C10H8N2O B3057297 5-Phenylpyridazin-3(2H)-one CAS No. 78920-21-5

5-Phenylpyridazin-3(2H)-one

Cat. No.: B3057297
CAS No.: 78920-21-5
M. Wt: 172.18 g/mol
InChI Key: LXUBSTAJRVVVTJ-UHFFFAOYSA-N
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Description

5-Phenylpyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring fused with a phenyl group at the 5-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridazin-3(2H)-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: 5-Phenylpyridazin-3(2H)-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .

Medicine: this compound derivatives have been investigated for their pharmacological activities, including anti-inflammatory, antihypertensive, and cardiotonic effects. These derivatives are being explored as potential therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and plant growth regulators. Its derivatives are also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5-Phenylpyridazin-3(2H)-one is unique due to its specific substitution at the 5-position with a phenyl group. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-6-9(7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUBSTAJRVVVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511825
Record name 5-Phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78920-21-5
Record name 5-Phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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